Morpholine, 4-tridecanoyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

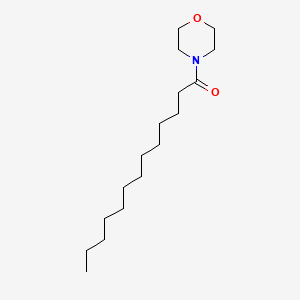

Morpholine, 4-tridecanoyl- (IUPAC name: 4-tridecanoylmorpholine) is a morpholine derivative featuring a long-chain tridecanoyl group (C₁₃H₂₅CO-) attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely utilized in medicinal chemistry due to their favorable physicochemical properties, such as moderate polarity, water solubility, and metabolic stability . The morpholine ring itself is a six-membered heterocycle containing one oxygen and one nitrogen atom, enabling hydrogen bonding and dipole interactions critical for biological activity .

The tridecanoyl group, a lipophilic substituent, may enhance membrane permeability and target binding in hydrophobic environments, though it could also reduce aqueous solubility . This compound’s properties can be inferred through comparisons with structurally related morpholine derivatives discussed in the literature.

Preparation Methods

The synthesis of 1-Tridecanone, 1-(4-morpholinyl)- can be achieved through various synthetic routes. One common method involves the reaction of tridecanoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the condensation of tridecanone with morpholine under acidic conditions .

Chemical Reactions Analysis

1-Tridecanone, 1-(4-morpholinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted morpholine derivatives.

Scientific Research Applications

Morpholine is a heterocyclic chemical compound widely utilized in various scientific applications, particularly in medicinal chemistry and materials science. Morpholine derivatives have been investigated for their potential in drug development, antimicrobial applications, and as components in various chemical processes .

Scientific Research Applications

Central Nervous System (CNS) Drug Development Morpholines are used in CNS-active compounds to enhance potency through molecular interactions, act as scaffolds, and direct appendages in the correct position . Their well-balanced lipophilic-hydrophilic profile, reduced pKa value, and flexible conformation make them useful scaffolds for CNS drug candidates. Morpholines modulate pharmacokinetic/pharmacodynamic (PK/PD) properties, enhancing solubility and brain permeability due to a weak basic nitrogen opposite the oxygen atom . They can also enhance potency toward target proteins, with the oxygen atom forming hydrogen bonds and the ring establishing hydrophobic interactions .

Antimicrobial and Antioxidant Properties

Morpholine derivatives have shown potential in treating oxidative stress and microbial infections . A study on aldehyde derivatives combining morpholine and thiazolidinone scaffolds revealed significant antibacterial activity against gram-positive and gram-negative bacteria . Some compounds demonstrated comparable minimum inhibitory concentrations (MICs) to reference standards and outperformed the reference drug Nystatin in antifungal activity against Aspergillus Niger . Antioxidant assessments also showed substantial DPPH inhibition, comparable to standard drug efficacy at higher doses .

Enzyme Inhibition

2,6-disubstituted morpholine N-arylsulfonamide can inhibit γ-secretase, an enzyme that processes the N-terminal fragment C99 of the APP protein into peptides, reducing Aβ levels in mice . Morpholine was also found beneficial in C-glucosyl chromen-4-ones, with p-morpholinyl flavone acting as a δ-secretase inhibitor, reducing tau and APP cleavage in murine models .

Other Applications

Morpholine is also conjugated to cyanine dyes for lysosome targeting in cancer diagnosis and therapy . In addition, morpholine analogs, such as morpholine-4-tridecanoyl, have been identified as commercial fungicides .

Hyaluronan and Corneal Protection

High-molecular-weight hyaluronan (HA-HMW) has shown promise in protecting the cornea against sodium lauryl sulfate (SLS)-induced toxic effects . In vitro experiments with human corneal epithelial cells showed that HA-HMW significantly decreased SLS-induced oxidative stress, apoptosis, and inflammation cytokine production . In vivo experiments with rabbits indicated that SLS-induced cornea injuries were attenuated with HA-HMW treatment .

Ubiquitin-Specific Protease 1 (USP1) Inhibitors

Morpholine derivatives have been utilized in the discovery and optimization of novel Ubiquitin-specific protease 1 (USP1) inhibitors . USP1 serves as a key regulator in DNA damage repair (DDR) processes .

Next-Generation Formulation Against Phytopathogen

Morpholine analogs, such as morpholine-4-tridecanoyl, have been identified as compounds present in culture filtrates of T. harzianum, which exhibit inhibition against mycelial growth of pathogens . These compounds, along with hydrolytic enzymes and volatile compounds, contribute to a multivariate biocontrol mechanism against phytopathogens .

Data Table: Disease Reduction with B. subtilis and T. harzianum

| Treatment | Description | Disease reduction (%) | Disease severity index (%) |

|---|---|---|---|

| WDG (B. subtilis) + F. oxysporum | 48 | 43.3 | |

| WDG (T. harzianum) + F. oxysporum | 42 | 48.3 | |

| Talc formulation (B. subtilis) + F. oxysporum | 44 | 46.7 | |

| Talc formulation (T. harzianum) + F. oxysporum | 40 | 50 | |

| Alginate beads (B. subtilis) + F. oxysporum | 31 | 57.5 | |

| Alginate beads (T. harzianum) + F. oxysporum | 28 | 60 | |

| Only F. oxysporum | - | 83.3 | |

| Carbendazim (1000 ppm) + F. oxysporum | 51.9 | 40 |

Mechanism of Action

The mechanism of action of 1-Tridecanone, 1-(4-morpholinyl)- involves its interaction with various molecular targets. The morpholine ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This compound can also interact with cellular membranes, altering their fluidity and permeability, which can affect cellular processes such as signal transduction and ion transport .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Morpholine derivatives vary widely based on substituents attached to the nitrogen or oxygen atoms. Key analogues include:

*Estimated based on trends in alkyl chain length .

Key Findings:

For example, anti-TB activity in morpholine derivatives correlates with higher cLogD values, as seen in piperidine (compound 48, cLogD = 3.79) and thiomorpholine (compound 49, cLogD = 3.45) analogues . However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation adjustments for therapeutic use .

Role of Heteroatoms: Replacing the morpholine oxygen with sulfur (thiomorpholine) or removing it (piperidine) alters electronic properties and H-bonding capacity. Thiomorpholine’s sulfur atom enhances lipophilicity and anti-TB potency compared to morpholine . In PDE4D inhibitors, the morpholine oxygen forms critical H-bonds with residues like N209 and Q343, suggesting that substituents preserving this interaction (e.g., tridecanoyl) may retain target engagement .

Aromatic vs. Aliphatic Substituents: 4-Phenylmorpholine leverages aromatic π-π stacking for target interactions, whereas the tridecanoyl group’s aliphatic chain may favor hydrophobic binding or alter conformational flexibility . In QSI studies, replacing morpholine with benzylamino improved activity at high concentrations (125 µM), highlighting substituent-dependent efficacy .

Chain Length and Anti-TB Activity: Increasing alkyl chain length in morpholine derivatives enhances anti-TB activity. For example, compound 4d (n = 6 alkyl chain) showed MIC = 6.25 µg/mL, outperforming shorter chains . The tridecanoyl group’s extended chain may follow this trend, though solubility trade-offs require evaluation.

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: The morpholine ring is resistant to oxidative metabolism, but long alkyl chains (e.g., tridecanoyl) may introduce sites for CYP450-mediated oxidation, requiring structural optimization .

Notes

- The cLogD value for 4-tridecanoylmorpholine is estimated based on trends from shorter-chain analogues .

- highlights unexpected concentration-dependent activity in morpholine derivatives, emphasizing the need for dose-response studies .

- Synthetic routes for introducing long acyl chains to morpholine remain underreported in the provided evidence, warranting further investigation.

Biological Activity

Morpholine, 4-tridecanoyl- is a compound that has garnered attention in the field of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Morpholine is a cyclic amine with a six-membered ring containing one nitrogen atom. The 4-tridecanoyl substitution introduces a long-chain fatty acid moiety, which may influence its biological interactions and solubility properties. The structural formula can be represented as follows:

1. Antifungal Activity

Research indicates that morpholine derivatives exhibit antifungal properties by inhibiting sterol biosynthesis in fungal pathogens. A study demonstrated that compounds similar to morpholine, including those with tridecanoyl substitutions, showed significant inhibition against various fungal species.

| Treatment | Pathogen | Disease Reduction (%) | Severity Index (%) |

|---|---|---|---|

| WDG (B. subtilis) + F. oxysporum | F. oxysporum | 48 | 43.3 |

| WDG (T. harzianum) + F. oxysporum | F. oxysporum | 42 | 48.3 |

| Talc formulation (B. subtilis) + F. oxysporum | F. oxysporum | 44 | 46.7 |

| Talc formulation (T. harzianum) + F. oxysporum | F. oxysporum | 40 | 50 |

This table illustrates the effectiveness of different formulations containing morpholine derivatives against the pathogen Fusarium oxysporum .

2. Enzymatic Activity

The enzymatic activity of morpholine derivatives has been studied extensively, particularly in relation to their role in biocontrol mechanisms against phytopathogens. For instance, Trichoderma harzianum exhibited high chitinase activity, which is vital for degrading fungal cell walls.

| Incubation Days | Chitinase Activity (U ml⁻¹ min⁻¹) |

|---|---|

| Day 1 | 33.69 |

| Day 5 | 154.23 |

| Day 10 | 12.47 |

The data indicates that chitinase activity peaks at day five before declining, suggesting a dynamic response to the presence of pathogens .

Study on Antimicrobial Efficacy

In a pharmacological study, morpholine derivatives were evaluated for their antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa. The most active compound showed a Minimum Inhibitory Concentration (MIC) of 125 µg/mL, indicating potent antibacterial properties.

- Compound : Morpholine derivative with trifluoromethoxy group

- MIC against Pseudomonas aeruginosa : 125 µg/mL

- Comparison : This value was significantly lower than that of the reference drug chloramphenicol .

Toxicological Assessment

Toxicological studies have also been conducted to assess the safety profile of morpholine derivatives. The IC₅₀ values against NIH/3T3 cells were found to be relatively high (316 µM), suggesting low toxicity at effective concentrations.

- IC₅₀ values :

- Compound A: 316 µM

- Compound B: 100 µM

These findings indicate that while these compounds are effective against their targets, they exhibit minimal toxicity towards mammalian cells .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 4-tridecanoyl-morpholine?

- Methodology : Adapt the alkylation reaction used for 4-dodecylmorpholine (). React morpholine with tridecanoyl chloride (or bromide) in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile. Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization. Yield optimization may require adjusting molar ratios (e.g., 1.2:1 acyl halide:morpholine) and reflux duration (6-12 hrs) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acyl halide.

Q. What analytical techniques are recommended for characterizing 4-tridecanoyl-morpholine?

- Structural Confirmation : Use 1H/13C NMR to identify morpholine ring protons (δ ~3.6–2.4 ppm) and the tridecanoyl chain (δ ~0.8–1.3 ppm for terminal CH₃). Mass spectrometry (ESI-TOF or GC-MS) confirms molecular weight (expected [M+H]⁺: 298.3 g/mol). FT-IR can verify C=O stretching (~1650–1750 cm⁻¹) .

- Purity Analysis : Employ HPLC with UV detection (λ = 210–230 nm) or GC-FID.

Q. What are the key safety considerations when handling 4-tridecanoyl-morpholine in laboratory settings?

- Toxicity : While specific data on 4-tridecanoyl-morpholine is limited, morpholine derivatives can cause respiratory and dermal irritation ( ). Use PPE (gloves, goggles, fume hood). Avoid nitrosating agents (e.g., nitrites) to prevent carcinogenic N-nitrosomorpholine formation .

- Storage : Keep in airtight containers away from oxidizing agents.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Experimental Design : Use a factorial design (e.g., Box-Behnken) to test variables:

- Stoichiometry : Acyl halide:morpholine ratio (1:1 to 1.5:1).

- Temperature : 60–100°C (reflux range).

- Solvent : Compare acetonitrile vs. THF for polarity effects.

- Catalyst : Evaluate phase-transfer catalysts (e.g., TBAB) () .

- Data Analysis : Apply response surface methodology (RSM) to identify optimal conditions.

Q. How can researchers resolve contradictions in reported toxicity data for morpholine derivatives?

- Approach :

- Purity Assessment : Confirm compound purity via HPLC; impurities (e.g., unreacted morpholine) may skew toxicity results.

- In Vitro vs. In Vivo : Compare cytotoxicity assays (e.g., MTT on HEK-293 cells) with rodent exposure studies. Note that N-nitrosomorpholine (a potential byproduct) is carcinogenic, while morpholine itself is not classified as carcinogenic (Group 3, IARC) .

- Dose-Response Analysis : Use log-dose plots to differentiate acute vs. chronic effects.

Q. What mechanisms explain byproduct formation during 4-tridecanoyl-morpholine synthesis?

- Common Byproducts :

- N-Oxide Derivatives : Formed via oxidation (e.g., H₂O₂ or peracids). Monitor via 1H NMR (δ ~3.0–3.5 ppm for N-oxide protons) .

- Nitrosamines : Result from nitrosation under acidic conditions. Mitigate by avoiding nitrite-containing reagents and using antioxidants (e.g., ascorbic acid) .

- Mitigation Strategies : Optimize reaction pH (neutral to slightly basic) and use inert atmospheres (N₂/Ar).

Properties

CAS No. |

101831-42-9 |

|---|---|

Molecular Formula |

C17H33NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

1-morpholin-4-yltridecan-1-one |

InChI |

InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(19)18-13-15-20-16-14-18/h2-16H2,1H3 |

InChI Key |

LEHHXQAJLHGVBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N1CCOCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.